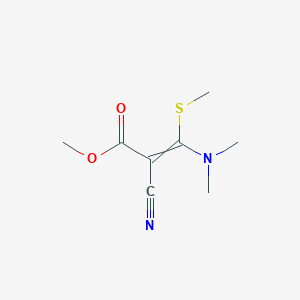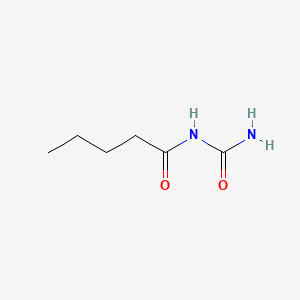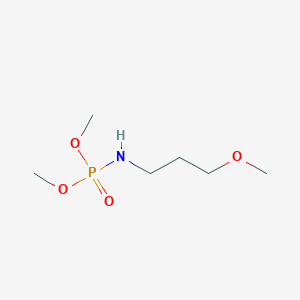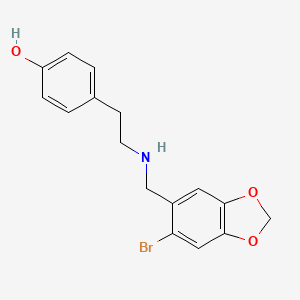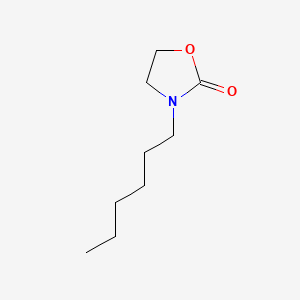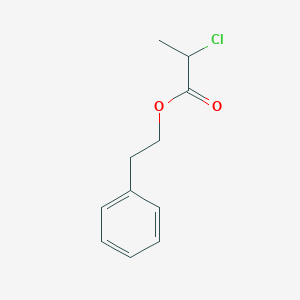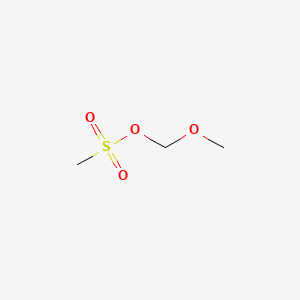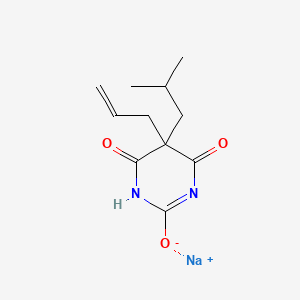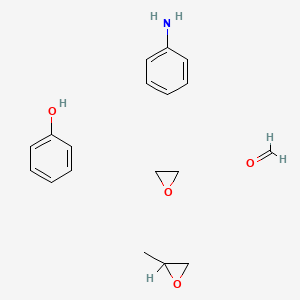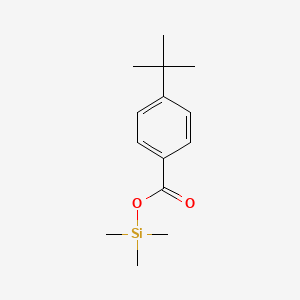![molecular formula C9H9NO B14695773 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde CAS No. 35105-37-4](/img/structure/B14695773.png)
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The presence of the nitrogen atom in the bicyclic framework imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde typically involves cycloaddition reactions. One common method is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with terminal alkynes and 1,4-butynediol . This reaction is carried out under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane (dppe), zinc, and zinc iodide. The reaction yields the desired azabicyclic compounds in high yields (79-95%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Anatoxin-a: A potent neurotoxin with a similar bicyclic structure.
Pinnamine: Another bicyclic compound with significant biological activity.
Bis-homoepibatidine: Known for its pharmacological properties as a nicotinic acetylcholine receptor agonist.
Uniqueness
9-Azabicyclo[421]nona-2,4,7-triene-9-carbaldehyde is unique due to its specific structural features and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
35105-37-4 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-9H |
Clave InChI |
CASBVOFBHUIQGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=CC(N2C=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
